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Compound of Interest

Compound Name: 4-Nitro-1H-indazole

Cat. No.: B1294632 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Nitro-1H-indazole, a crucial heterocyclic compound in the landscape of medicinal chemistry

and materials science. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectra. The causality behind experimental choices and the

interpretation of spectral data are emphasized to ensure scientific integrity and practical

applicability.

Introduction to 4-Nitro-1H-indazole
4-Nitro-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds

that are isosteric to purines and have garnered significant attention in drug discovery. The

introduction of a nitro group at the 4-position of the indazole core profoundly influences its

electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization

is the cornerstone of its application, ensuring identity, purity, and a foundational understanding

of its molecular structure for further synthetic modifications and biological evaluations.

Molecular Structure and Atom Numbering
The structural integrity and unambiguous assignment of spectroscopic signals are predicated

on a standardized numbering system for the 4-Nitro-1H-indazole scaffold. The following

diagram illustrates the accepted IUPAC numbering convention, which will be referenced

throughout this guide.
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Caption: Molecular structure of 4-Nitro-1H-indazole with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The following sections detail the ¹H and ¹³C NMR data for 4-Nitro-1H-indazole,

typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility and to

observe the exchangeable N-H proton.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Nitro-1H-indazole is characterized by distinct signals in the

aromatic region and a broad singlet for the N-H proton. The electron-withdrawing nature of the

nitro group at the C4 position significantly deshields adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for 4-Nitro-1H-indazole in DMSO-d₆

Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-3 ~8.80 s -

H-5 ~8.15 d ~8.0

H-6 ~7.60 t ~8.0

H-7 ~7.90 d ~8.0

N1-H >13.0 (broad) br s -

Note: The exact chemical shifts can vary slightly depending on the concentration and the

specific batch of deuterated solvent.

Interpretation of the ¹H NMR Spectrum:

N1-H Proton: The proton on the N1 nitrogen is acidic and its signal is often broad due to

quadrupole broadening and exchange with residual water in the solvent. Its downfield shift

beyond 13.0 ppm is characteristic of N-H protons in indazole systems.
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Aromatic Protons: The signals for the protons on the benzene ring appear in the range of

7.60-8.80 ppm. The H-3 proton is a singlet as it has no adjacent protons. The H-5, H-6, and

H-7 protons form a coupled system. The H-5 and H-7 protons appear as doublets due to

coupling with H-6, while H-6 appears as a triplet from coupling to both H-5 and H-7. The

downfield shift of H-5 is attributed to the deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

chemical shifts are influenced by the hybridization of the carbon atoms and the electronic

effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for 4-Nitro-1H-indazole in DMSO-d₆

Carbon Assignment Chemical Shift (δ) [ppm]

C-3 ~135.0

C-3a ~120.0

C-4 ~140.0

C-5 ~120.5

C-6 ~128.0

C-7 ~115.0

C-7a ~141.0

Note: These are approximate values and can vary slightly based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

Quaternary Carbons: The carbons C-3a, C-4, and C-7a are quaternary and their signals are

typically of lower intensity. The carbon atom bearing the nitro group (C-4) is significantly

deshielded and appears at a downfield chemical shift.

Aromatic Carbons: The remaining carbon signals are in the expected aromatic region. The

chemical shifts are influenced by the positions relative to the nitro group and the fused
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pyrazole ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Nitro-1H-indazole is characterized by the vibrational

frequencies of the N-H, C-H, C=C, and N-O bonds.

Table 3: Key IR Absorption Bands for 4-Nitro-1H-indazole

Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300-3400 Medium, Broad

Aromatic C-H Stretch ~3100 Medium

Asymmetric NO₂ Stretch ~1530 Strong

Symmetric NO₂ Stretch ~1350 Strong

Aromatic C=C Bending 1600-1450 Medium-Strong

Interpretation of the IR Spectrum:

N-H Stretching: The broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic

of the N-H stretching vibration, broadened due to hydrogen bonding in the solid state.

NO₂ Stretching: The two strong absorption bands at approximately 1530 cm⁻¹ and 1350

cm⁻¹ are the most indicative signals for the nitro group, corresponding to the asymmetric and

symmetric stretching vibrations, respectively.

Aromatic Vibrations: The absorptions for aromatic C-H stretching and C=C ring bending are

observed in their expected regions, confirming the presence of the aromatic system.

Experimental Protocols
To ensure the reproducibility of the spectroscopic data, the following section outlines a

generalized, field-proven methodology for the acquisition of NMR and IR spectra of 4-Nitro-1H-
indazole.
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NMR Data Acquisition Protocol

Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Weigh ~5-10 mg of 
4-Nitro-1H-indazole

Dissolve in ~0.6 mL
 of DMSO-d6

Transfer to a 5 mm
 NMR tube

Insert sample and lock
 on DMSO-d6 signal

Shim magnet for
 optimal homogeneity

Acquire 1H Spectrum
 (e.g., 16 scans)

Acquire 13C Spectrum
 (e.g., 1024 scans)

Fourier Transform Phase Correction Baseline Correction Reference to TMS (0 ppm)
 or residual solvent peak

Integrate 1H signals and
 pick 13C peaks

Click to download full resolution via product page

Caption: A standardized workflow for NMR data acquisition and processing.

Sample Preparation: Accurately weigh 5-10 mg of 4-Nitro-1H-indazole and dissolve it in

approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry

vial. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: The data should be acquired on a spectrometer with a proton frequency of

at least 400 MHz. After inserting the sample, the instrument is locked onto the deuterium

signal of the solvent and the magnetic field is shimmed to achieve optimal homogeneity.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be co-added to

achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to an internal standard (like tetramethylsilane, TMS) or the

residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
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IR Data Acquisition Protocol
The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory

on a Fourier Transform Infrared (FTIR) spectrometer, as this method requires minimal sample

preparation.

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

automatically subtracted from the sample spectrum to remove contributions from the ambient

atmosphere (e.g., CO₂ and water vapor).

Sample Analysis: Place a small amount of the solid 4-Nitro-1H-indazole powder onto the

ATR crystal and apply pressure using the instrument's anvil to ensure good contact.

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing: The resulting spectrum is displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Conclusion
The spectroscopic data presented in this guide provide a robust foundation for the identification

and characterization of 4-Nitro-1H-indazole. A thorough understanding of its NMR and IR

spectra is indispensable for researchers engaged in its synthesis, purification, and application

in various fields of chemical and pharmaceutical science. The provided protocols offer a

standardized approach to data acquisition, ensuring the generation of reliable and reproducible

results.

To cite this document: BenchChem. [Spectroscopic Data of 4-Nitro-1H-indazole: A Technical
Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294632#spectroscopic-data-for-4-nitro-1h-indazole-
nmr-and-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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